An Examination of 2,3,5-Trichloro-4-methylbenzotrifluoride: A Specialized Chemical Intermediate
An Examination of 2,3,5-Trichloro-4-methylbenzotrifluoride: A Specialized Chemical Intermediate
CAS Number: 141030-68-4
This technical guide addresses the available scientific and technical information for 2,3,5-Trichloro-4-methylbenzotrifluoride. An extensive search of publicly accessible chemical databases, supplier information, and scientific literature reveals that this compound is a specialized chemical intermediate with limited publicly available data. While a comprehensive guide with detailed experimental protocols and in-depth mechanistic discussions is not feasible based on current information, this document synthesizes the confirmed properties and provides an expert perspective on its likely characteristics and role in chemical synthesis, grounded in the behavior of structurally related compounds.
Core Identification and Properties
IUPAC Name: Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Molecular Formula: C₈H₃Cl₃F₃
Molecular Weight: 263.47 g/mol
Table 1: Summary of Known Properties and Identifiers
| Property | Value | Source |
| CAS Number | 141030-68-4 | [1] |
| Molecular Formula | C₈H₃Cl₃F₃ | [1] |
| Molecular Weight | 263.47 | [1] |
| Physical Appearance | Liquid or white to yellow crystal powder | [1] |
| Primary Use | Chemical Intermediate | [1] |
Synthetic Pathways: An Expert Postulate
Specific, peer-reviewed synthesis protocols for 2,3,5-Trichloro-4-methylbenzotrifluoride are not publicly documented. However, based on established organofluorine and aromatic chemistry, its synthesis would likely follow one of two logical pathways. The choice between these routes in an industrial setting would be dictated by the availability and cost of starting materials, as well as the desired control over regioselectivity.
Pathway A: Chlorination of a Methylbenzotrifluoride Precursor
This approach would begin with a less chlorinated methylbenzotrifluoride and introduce the chlorine atoms through electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The final substitution pattern would be a result of the interplay between these directing effects and the reaction conditions.
Caption: Postulated Synthetic Pathway A via Electrophilic Chlorination.
Pathway B: Fluorination of a Trichloromethyl Intermediate
Alternatively, the synthesis could start from a chlorinated toluene derivative. The methyl group would first be converted to a trichloromethyl (-CCl₃) group via free-radical chlorination. This would then be followed by a halogen exchange (Halex) reaction, typically using a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to form the trifluoromethyl (-CF₃) group. This method is a common industrial route for producing benzotrifluorides.[2][3]
Caption: Postulated Synthetic Pathway B via Halogen Exchange Reaction.
Anticipated Reactivity and Role in Drug Discovery
As an intermediate, the value of 2,3,5-Trichloro-4-methylbenzotrifluoride lies in its potential for further functionalization. The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various other functional groups.
The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atoms activates the benzene ring for SNAr reactions. This would allow for the displacement of one or more chlorine atoms by nucleophiles such as amines, alcohols, or thiols, providing a scaffold for building more complex molecules.[5]
Safety and Handling
While a full Safety Data Sheet (SDS) is not publicly available, related compounds and supplier information provide a baseline for handling precautions. The compound is associated with the following risk and safety statements:
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R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.[1]
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R36/37/38: Irritating to eyes, respiratory system, and skin.[1]
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S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
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S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[1]
Standard laboratory procedures for handling halogenated aromatic compounds should be followed, including use in a well-ventilated fume hood, and the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
Conclusion and Future Outlook
2,3,5-Trichloro-4-methylbenzotrifluoride (CAS 141030-68-4) is a chemical entity primarily defined by its role as a synthetic intermediate. The lack of extensive public data suggests its use in proprietary industrial processes, likely in the synthesis of agrochemicals or pharmaceuticals where the unique substitution pattern of the benzene ring is required. Further detailed information regarding its properties, synthesis, and reactivity would likely be found in patent literature specific to the final products for which it serves as a precursor. For researchers and drug development professionals, this compound represents a potential building block that, while not well-characterized publicly, fits into the broader, well-established chemistry of trifluoromethylated and chlorinated aromatic compounds.
References
A comprehensive list of peer-reviewed articles specifically detailing 2,3,5-Trichloro-4-methylbenzotrifluoride could not be compiled due to the limited availability of public information. The insights in this guide are based on general chemical principles and data from analogous compounds.
Sources
- 1. 141030-68-4,2,3,5-TRICHLORO-4-METHYL-BENZOTRIFLUORIDE [lookchemicals.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes - Google Patents [patents.google.com]
- 4. jelsciences.com [jelsciences.com]
- 5. benchchem.com [benchchem.com]
